molecular formula C15H23FN2 B3163304 ({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine CAS No. 883542-92-5

({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine

Cat. No. B3163304
CAS RN: 883542-92-5
M. Wt: 250.35 g/mol
InChI Key: KEYXGSGLRTYLPN-UHFFFAOYSA-N
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Description

“({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine” is a chemical compound with the molecular formula C15H23FN2 . It has a molecular weight of 250.35 . The compound is used for proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21FN2/c15-14-3-1-2-12(10-14)4-7-17-8-5-13(11-16)6-9-17/h1-3,10,13H,4-9,11,16H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 250.35 and a molecular formula of C15H23FN2 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Antidepressant Activity

  • Research involving the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors) has shown potential in the field of antidepressant activity. Compounds with structural elements similar to the specified chemical were synthesized and evaluated for their antidepressant properties. These compounds demonstrated fluoxetine-like antireserpine and anorexigenic activity, although no effect was observed on gross behavior, highlighting their potential utility in treating depression (S. Kiran Kumar et al., 2004).

Cancer Treatment Applications

  • Derivatives with structural similarities have been identified as Aurora kinase inhibitors, which may be useful in treating cancer by inhibiting Aurora A. This underscores the potential application of similar compounds in oncology research (ロバート ヘンリー,ジェームズ, 2006).

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, which share a component of the structural framework with the specified compound, have shown importance in medicinal chemistry. Synthesis and docking studies of these derivatives highlight their potential in drug discovery and development (V. Balaraju et al., 2019).

Antimycobacterial Activity

  • A study on spiro-piperidin-4-ones through stereoselective synthesis discovered compounds with significant in vitro and in vivo activity against Mycobacterium tuberculosis. This suggests potential applications in developing treatments for tuberculosis (R. Kumar et al., 2008).

Synthesis of Highly Functionalized Derivatives

  • Research on the one-pot, five-component synthesis of highly functionalized piperidine derivatives demonstrates the versatility of similar compounds in creating diverse molecular entities. This method efficiently yields derivatives with potential biological activities, indicating broad applicability in chemical synthesis and drug design (W. Basyouni et al., 2015).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It’s used for research purposes , but further studies would be needed to determine its specific biological activity.

Safety and Hazards

The compound is labeled as an irritant . As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and harm.

properties

IUPAC Name

1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23FN2/c1-17-12-14-6-9-18(10-7-14)8-5-13-3-2-4-15(16)11-13/h2-4,11,14,17H,5-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYXGSGLRTYLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

({1-[2-(3-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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